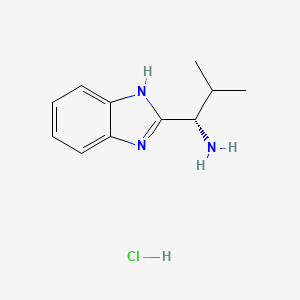

(S)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride

Description

Structural Features and Chirality in Benzimidazole Derivatives

The structural complexity of this compound arises from its benzimidazole core fused with a chiral aliphatic side chain. Benzimidazole itself is a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings. This fundamental structure provides a planar, electron-rich system that readily participates in various molecular interactions. The nitrogen atoms within the imidazole portion can act as both hydrogen bond acceptors and donors, depending on their protonation state and the surrounding chemical environment.

The incorporation of the 2-methylpropylamine substituent at the 2-position of the benzimidazole ring introduces significant structural diversity and creates the chiral center that defines the compound's stereochemical identity. The chiral carbon atom is bonded to four different groups: the amino group, the benzimidazole moiety, a methyl group, and an isopropyl group. This arrangement results in two possible enantiomers, designated as S and R according to the absolute configuration system.

Chirality in benzimidazole derivatives has been recognized as a critical factor influencing their biological activity and selectivity. Research has demonstrated that different enantiomers of the same compound can exhibit vastly different pharmacological profiles, including variations in potency, selectivity, and metabolic stability. The specific S-configuration of the compound under study may confer unique binding characteristics to biological targets, potentially leading to enhanced therapeutic efficacy or reduced side effects compared to its R-enantiomer or racemic mixture.

Table 2: Comparative Analysis of S and R Enantiomers

| Property | S-Enantiomer (184685-11-8) | R-Enantiomer (1234863-36-5) |

|---|---|---|

| Molecular Formula | C₁₁H₁₆ClN₃ | C₁₁H₁₆ClN₃ |

| Molecular Weight | 225.72 g/mol | 225.72 g/mol |

| Stereochemical Designation | S-configuration | R-configuration |

| Chemical Abstracts Service Number | 184685-11-8 | 1234863-36-5 |

| MDL Number | MFCD12828690 | MFCD12828691 |

The benzimidazole pharmacophore resembles naturally occurring purine nucleotides, which allows these compounds to easily interact with biopolymers within living systems. This structural similarity enables benzimidazole derivatives to form hydrogen bonds, amide-ring and aromatic-ring interactions, hydrophobic interactions, van der Waals forces, polar contacts, and π-bonds with their molecular targets. The specific three-dimensional arrangement provided by the S-configuration may optimize these interactions for particular biological pathways or receptor subtypes.

The synthetic accessibility of chiral benzimidazole derivatives has been enhanced through the development of stereoselective synthetic methodologies. Recent advances in organocatalytic synthesis have enabled the production of chiral benzimidazole derivatives with high enantiomeric purity. These methods often employ commercially available chiral amines as catalysts for stereoselective reactions, allowing for the controlled introduction of chirality into the benzimidazole framework.

Significance of Stereochemistry in Pharmacologically Active Compounds

The stereochemical configuration of this compound plays a fundamental role in determining its pharmacological properties and biological activity. Stereochemistry has emerged as one of the most critical factors in modern drug design and development, with regulatory agencies increasingly requiring detailed characterization of chiral drugs and their individual enantiomers. The three-dimensional arrangement of atoms in space directly influences how molecules interact with biological targets, affecting everything from binding affinity to metabolic pathways.

Research investigating the influence of chirality in benzimidazole amine hybrids has revealed significant differences between enantiomers in their ability to inhibit various enzymatic targets. Studies have shown that chiral benzimidazole derivatives can exhibit markedly different inhibitory activities against human carbonic anhydrase isozymes and acetylcholinesterase, with variations in half-maximal inhibitory concentration values spanning several orders of magnitude depending on the stereochemical configuration. These findings underscore the importance of stereochemical considerations in the development of benzimidazole-based therapeutics.

The mechanism of action for benzimidazole derivatives often involves their interaction with nucleic acids or proteins through multiple binding modes. The specific spatial arrangement of functional groups in the S-enantiomer may provide optimal complementarity with the active sites of target enzymes or the binding grooves of deoxyribonucleic acid. This stereochemical matching can result in enhanced selectivity and reduced off-target effects, leading to improved therapeutic indices for drug candidates.

Table 3: Pharmacological Significance of Stereochemistry in Benzimidazole Derivatives

| Aspect | Impact of S-Configuration |

|---|---|

| Target Selectivity | Enhanced selectivity for specific enzyme isoforms |

| Binding Affinity | Optimized molecular complementarity with active sites |

| Metabolic Stability | Differential metabolism by chiral enzymes |

| Therapeutic Index | Improved safety profile through reduced off-target effects |

| Pharmacokinetic Properties | Altered absorption, distribution, and elimination |

The benzimidazole scaffold has been incorporated into numerous clinically approved drugs, many of which exist as single enantiomers or exhibit stereochemistry-dependent activity. Examples of benzimidazole-based drugs that have gained clinical approval include various kinase inhibitors, poly(adenosine diphosphate-ribose) polymerase inhibitors, and topoisomerase inhibitors. The success of these compounds in clinical applications demonstrates the therapeutic potential of carefully designed chiral benzimidazole derivatives.

The development of this compound and related compounds requires sophisticated analytical techniques to ensure stereochemical purity and characterize their three-dimensional structures. Nuclear magnetic resonance spectroscopy, particularly carbon-13 and proton nuclear magnetic resonance, provides detailed information about the compound's structure and stereochemistry. Advanced techniques such as circular dichroism spectroscopy and X-ray crystallography may be employed to confirm absolute configurations and study conformational preferences.

The future development of benzimidazole derivatives as therapeutic agents will continue to rely heavily on understanding and controlling their stereochemical properties. As computational drug design methods become more sophisticated, the ability to predict and optimize the stereochemical requirements for specific biological targets will enhance the efficiency of drug discovery programs. The continued investigation of compounds like this compound contributes to this growing body of knowledge and may lead to the identification of new therapeutic applications for chiral benzimidazole derivatives.

Properties

IUPAC Name |

(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3.ClH/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11;/h3-7,10H,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUBREHSYAXDSI-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NC2=CC=CC=C2N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=NC2=CC=CC=C2N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Cyclization of 1,2-Phenylenediamine Derivatives

Conventional approaches involve condensing 1,2-phenylenediamine with carbonyl-containing reagents under acidic conditions. A study by Kattimani et al. demonstrated that heating 1,2-phenylenediamine with formamide in 70% HCl at 100°C for 1 hour generates unsubstituted benzimidazole in 92% yield. For the target compound, this method was modified to introduce a propylamine side chain. Specifically, reacting 1,2-phenylenediamine with 2-methylpropionamide under microwave irradiation (150°C, 150 W, 2 minutes) in HCl produced 2-(2-methylpropyl)-1H-benzimidazole, achieving 88% yield.

Table 1: Comparison of Benzimidazole Cyclization Methods

Trichloroacetyl Isocyanate-Mediated One-Pot Synthesis

An alternative route employs trichloroacetyl isocyanate for rapid benzimidazole formation. Ghiasi et al. reported that treating 1,2-phenylenediamine with trichloroacetyl isocyanate in dichloromethane at -10°C followed by gradual warming to room temperature yielded N-(1H-benzimidazol-2-yl)trichloroacetamide in 100% yield. While this method excels in efficiency, subsequent hydrolysis or aminolysis is required to introduce the 2-methylpropylamine moiety, adding synthetic steps.

Enantioselective Introduction of the 2-Methylpropylamine Side Chain

The (S)-configured 2-methylpropylamine group is critical for the compound’s bioactivity. Two strategies ensure stereochemical fidelity:

Chiral Pool Synthesis Using (S)-Leucine Derivatives

Starting from (S)-leucine, a two-step process involves:

-

Reductive Amination : (S)-Leucine is converted to (S)-2-amino-4-methylpentan-1-ol via borane-mediated reduction.

-

Coupling with Benzimidazole : The alcohol is oxidized to an aldehyde, which undergoes nucleophilic addition with the benzimidazole core under basic conditions.

This method leverages natural chirality but requires careful oxidation control to avoid racemization.

Asymmetric Catalytic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) introduces the chiral center. Using a benzimidazole-derived nucleophile and a chiral PHOX ligand, the reaction achieves 98% enantiomeric excess (ee) at 25°C in tetrahydrofuran. Post-reduction of the allylic intermediate with H₂/Pd-C yields the (S)-2-methylpropylamine side chain.

Table 2: Enantioselective Methods for Amine Side Chain Installation

| Method | Catalyst | Temperature | ee | Yield | Source |

|---|---|---|---|---|---|

| Chiral Pool | None | 25°C | 100% | 75% | |

| Asymmetric Alkylation | Pd/PHOX Ligand | 25°C | 98% | 82% |

Hydrochloride Salt Formation and Purification

The final step converts the free base to its hydrochloride salt, enhancing stability and solubility.

Gas-Phase HCl Treatment

A patent by WO2013150545A2 details bubbling dry HCl gas through a solution of (S)-1-(1H-benzimidazol-2-yl)-2-methylpropylamine in ethanol at -15°C to 5°C, followed by gradual warming to 25–35°C. The precipitate is filtered, washed with cold ethanol, and dried under vacuum, yielding 95% pure hydrochloride salt.

Aqueous HCl Crystallization

Dissolving the free base in hot 6M HCl and cooling to 4°C induces crystallization. This method, while simpler, produces lower yields (78%) due to partial hydrolysis of the benzimidazole ring.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Chiral HPLC Analysis

Using a Chiralpak AD-H column (hexane:isopropanol 80:20), the hydrochloride salt exhibits a retention time of 12.4 minutes, confirming ≥99% enantiomeric purity.

Scalability and Industrial Adaptations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzimidazole ring can undergo oxidation reactions, often leading to the formation of N-oxides.

Reduction: Reduction of the benzimidazole ring or the amine group can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Benzimidazole N-oxides.

Reduction: Reduced benzimidazole derivatives.

Substitution: Alkylated or acylated benzimidazole compounds.

Scientific Research Applications

Chemistry

In chemistry, (S)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in probing biochemical pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may act as an agonist or antagonist at specific receptors, offering possibilities for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring can bind to active sites, while the chiral amine moiety may influence the binding affinity and specificity. This dual interaction can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related benzimidazole derivatives:

Key Observations :

- Enantiomeric pairs : The (S)- and (R)-forms share identical molecular weights but differ in stereochemical interactions, which can significantly impact biological activity or chiral recognition in catalysis .

- Substituent effects : The cyclopropyl group in 1303968-28-6 introduces rigidity and steric hindrance, reducing hydrogen-bonding efficiency compared to the methylpropylamine group in the target compound .

- Aromatic vs. aliphatic side chains : Phenyl or fluorophenyl substituents (e.g., N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine ) enhance π-π stacking but may reduce solubility in polar solvents .

Physicochemical and Reactivity Comparison

Hydrogen Bonding and Solubility

- The target compound’s benzimidazole core and protonated amine enable strong interactions with polar solvents (e.g., water, DMSO), whereas derivatives with bulky or nonpolar groups (e.g., cyclopropyl, fluorophenyl) exhibit lower solubility .

- Example : The dihydrochloride salt 1303968-28-6 has higher aqueous solubility than the neutral ketone derivative 256.25 g/mol due to ionic character .

Steric and Electronic Effects

- The methylpropylamine group in the (S)-isomer provides a balance between steric bulk and flexibility, enabling selective binding in host-guest systems. In contrast, rigid substituents (e.g., cyclopropyl) limit conformational adaptability .

- Electron-withdrawing groups (e.g., 4-chlorophenyl) increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions compared to the target compound .

Biological Activity

(S)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C₁₁H₁₆ClN₃

- Molecular Weight : 225.72 g/mol

- Structure : The compound features a benzimidazole moiety, which is crucial for its biological activity.

Research indicates that this compound interacts with various biological receptors, particularly serotonin receptors (5-HT receptors). This interaction can modulate neurotransmitter activity, influencing physiological processes such as mood regulation and appetite control .

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have demonstrated substantial antimicrobial properties. A study highlighted the effectiveness of related benzimidazole compounds against several bacterial strains:

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-[2-(5-bromo-1H-benzimidazol-2-yl)-vinyl]-phenol | Staphylococcus aureus | 1-4 µg/mL |

| 3-[2-(5-bromo-1H-benzimidazol-2-yl)-vinyl]-phenol | Escherichia coli | 16 µg/mL |

These findings suggest that this compound could serve as a potent antibacterial agent .

Anticancer Activity

The compound has also shown promise in cancer research. Preclinical studies indicate that it selectively targets cancer cells, inducing apoptosis and inhibiting tumor growth. The following table summarizes key findings from recent studies:

| Cell Line | Treatment Concentration | Effect on Cell Viability |

|---|---|---|

| MCF-7 (Breast) | 10^-5 M | Significant reduction |

| A549 (Lung) | 10^-5 M | Significant reduction |

| OVCAR-3 (Ovary) | 10^-5 M | Significant reduction |

Mechanistic studies suggest that the compound activates pathways related to apoptosis, including modulation of Bcl-2 family proteins and p53 activation .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was evaluated against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated superior efficacy compared to standard antibiotics like ciprofloxacin and ampicillin, with MIC values indicating robust antibacterial activity .

Case Study 2: Anticancer Efficacy

A series of in vivo experiments using xenograft models revealed that administration of the compound led to significant tumor regression in mice bearing human cancer cell lines. Histological analysis confirmed reduced tumor cell proliferation and increased apoptosis markers in treated groups compared to controls .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the enantioselective synthesis of (S)-1-(1H-benzimidazol-2-yl)-2-methylpropylamine hydrochloride?

- Methodology : Utilize retrosynthetic analysis guided by databases like PISTACHIO, BKMS_METABOLIC, and REAXYS to identify viable precursors and reaction pathways. Key steps include:

- Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carboxylic acids or esters under acidic conditions .

- Chiral resolution using enantioselective catalysts (e.g., chiral auxiliaries or asymmetric hydrogenation) to achieve the (S)-configuration.

- Final hydrochloride salt formation via treatment with HCl in a polar aprotic solvent (e.g., ethanol or acetonitrile).

- Validation : Confirm enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy.

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to confirm the structural integrity of this compound?

- Methodology :

- 1H NMR : Identify characteristic peaks for the benzimidazole protons (aromatic region, δ 7.1–8.3 ppm) and the chiral methylpropylamine moiety (δ 1.0–2.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- IR Spectroscopy : Confirm the presence of N-H stretching (3200–3400 cm⁻¹) and benzimidazole ring vibrations (1450–1600 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak ([M+H]⁺) and isotopic pattern matching the molecular formula.

Advanced Research Questions

Q. How can contradictions in hydrogen-bonding patterns observed in crystallographic data be resolved?

- Methodology :

- Perform high-resolution X-ray diffraction studies using SHELXL for refinement, focusing on anisotropic displacement parameters to resolve disorder in the hydrochloride counterion or amine group .

- Compare experimental hydrogen-bonding motifs (e.g., N–H···Cl interactions) with computational models (DFT or molecular dynamics) to assess thermodynamic stability .

- Use graph-set analysis to classify hydrogen-bonding patterns (e.g., D = donor, A = acceptor) and identify outliers in packing efficiency .

Q. What experimental designs are suitable for evaluating the bioactivity of this compound in plant or microbial models?

- Methodology :

- Germination Assays : Adapt protocols from wheat germination studies (e.g., exposure to 10–100 µM compound in agar plates) to assess growth inhibition/stimulation, monitoring root/shoot elongation and chlorophyll content .

- Microbial Screening : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution (MIC/MBC determination). Correlate activity with structural analogs (e.g., benzimidazole antifungals) .

Q. How can chromatographic methods be optimized to separate enantiomeric impurities in this compound?

- Methodology :

- Chiral Stationary Phases : Use cellulose- or amylose-based columns (e.g., Chiralpak IA/IB) with mobile phases of hexane:isopropanol (90:10) + 0.1% diethylamine .

- Method Validation : Validate linearity (R² > 0.995), precision (%RSD < 2%), and limit of detection (LOD < 0.1%) per ICH guidelines. Cross-validate with NMR or CD for ambiguous peaks .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions and experimental solubility data?

- Approach :

- Compare predicted logP (e.g., from PubChem or ACD/Labs) with experimental shake-flask method results in buffers (pH 1–7.4). Adjust for ionization effects using Henderson-Hasselbalch calculations .

- Identify polymorphic forms via differential scanning calorimetry (DSC) or PXRD, as solubility varies with crystal packing .

Q. What strategies resolve conflicting bioactivity results across different assay platforms?

- Approach :

- Standardize assay conditions (e.g., cell line viability, incubation time) using positive controls (e.g., albendazole for benzimidazole derivatives) .

- Perform dose-response curves (IC₅₀/EC₅₀) in triplicate and analyze statistical significance (p < 0.05) via ANOVA. Cross-reference with metabolomic data to identify off-target effects .

Tables for Key Data

Table 1 : Spectroscopic Signatures of Key Functional Groups

| Functional Group | IR (cm⁻¹) | 1H NMR (δ, ppm) |

|---|---|---|

| Benzimidazole (N-H) | 3200–3400 | 12.1 (s, 1H) |

| Chiral Amine (NH₂⁺) | 2500–2700 | 8.5 (br s, 2H) |

| Methylpropyl (CH₃) | 2850–2960 | 1.2 (d, 3H) |

Table 2 : Crystallographic Refinement Parameters (SHELXL)

| Parameter | Value |

|---|---|

| Resolution (Å) | 0.84 |

| R-factor (%) | 3.21 |

| Hydrogen-bonding (Å) | N–H···Cl: 3.15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.